ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Beschreibung
Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]quinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline moieties. The presence of various functional groups, including an amino group, an ester group, and a carbonyl group, makes this compound versatile for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C23H22N4O4 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
ethyl 2-amino-1-[2-(2-methylbenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H22N4O4/c1-3-30-23(29)18-19-21(26-17-11-7-6-10-16(17)25-19)27(20(18)24)12-13-31-22(28)15-9-5-4-8-14(15)2/h4-11H,3,12-13,24H2,1-2H3 |
InChI-Schlüssel |
ZMFKGBXLVWNBBU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CC=C4C)N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CC=C4C)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and properties. These derivatives can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives and related heterocyclic compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Imidazole derivatives: Used in various therapeutic applications.
Quinoxaline derivatives: Investigated for their potential antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-b]quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
